molecular formula C7H5BrClF B599254 2-Bromo-4-chloro-5-fluorotoluene CAS No. 1242339-82-7

2-Bromo-4-chloro-5-fluorotoluene

Cat. No.: B599254
CAS No.: 1242339-82-7
M. Wt: 223.469
InChI Key: QFIDNOZNUSQTAE-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluorotoluene is an aromatic compound with the molecular formula C₇H₅BrClF It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and fluorine atoms at the 2, 4, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-5-fluorotoluene can be synthesized through various methods, including:

    Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with bromine, chlorine, and fluorine atoms.

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques for separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or sodium methoxide (NaOCH₃) in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of substituted aromatic compounds with various functional groups.

    Oxidation: Formation of 2-bromo-4-chloro-5-fluorobenzoic acid.

    Reduction: Formation of this compound derivatives.

Scientific Research Applications

2-Bromo-4-chloro-5-fluorotoluene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles to form various substituted products. The pathways involved include the formation of σ-complexes and subsequent stabilization through resonance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-5-fluorotoluene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the aromatic ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-bromo-5-chloro-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIDNOZNUSQTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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